molecular formula C20H21N3O3S2 B2876363 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 886927-07-7

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2876363
CAS RN: 886927-07-7
M. Wt: 415.53
InChI Key: HKWIESLFIPLTTF-UHFFFAOYSA-N
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Description

“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are a class of compounds that have been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as the compound , typically starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .


Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides involves a benzothiazole ring connected to a sulfonamide group . The exact structure of “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” would require more specific information.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds containing benzothiazole and similar moieties have been extensively studied for their biological and medicinal applications. Benzothiazoles, in particular, are known for their broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor properties. These compounds serve as key frameworks in drug discovery due to their ability to interact with various biological targets through mechanisms such as enzyme inhibition, receptor modulation, and DNA binding (Kamal et al., 2015).

Quinazoline and Pyrimidine Derivatives in Cancer Research

Quinazoline and pyrimidine rings are prevalent in compounds investigated for anti-cancer applications. Research on quinazoline derivatives highlights their potential in treating colorectal cancer by modulating specific genes and proteins involved in cancer progression. These studies underscore the importance of structural motifs, such as the benzothiazole ring, in developing novel anticancer agents with optimized pharmacokinetic profiles (Moorthy et al., 2023).

Amyloid Imaging in Neurodegenerative Diseases

Compounds with benzothiazole structures have also been utilized in the development of amyloid imaging agents for Alzheimer's disease. These imaging ligands, such as N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiazole (11C-PIB), bind to amyloid plaques in the brain, allowing for the in vivo visualization and study of amyloid pathology in neurodegenerative diseases. This application demonstrates the versatility of benzothiazole derivatives in both therapeutic and diagnostic roles in medical research (Nordberg, 2008).

Future Directions

The future directions for research on benzothiazole sulfonamides could include further exploration of their potential applications, development of new synthesis methods, and investigation of their mechanisms of action .

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-11-17-18(12-14(13)2)27-20(21-17)22-19(24)15-5-7-16(8-6-15)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWIESLFIPLTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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